MELK-T1

Description

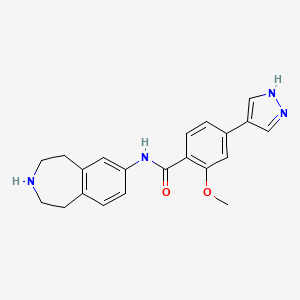

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H22N4O2 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

2-methoxy-4-(1H-pyrazol-4-yl)-N-(2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl)benzamide |

InChI |

InChI=1S/C21H22N4O2/c1-27-20-11-15(17-12-23-24-13-17)3-5-19(20)21(26)25-18-4-2-14-6-8-22-9-7-16(14)10-18/h2-5,10-13,22H,6-9H2,1H3,(H,23,24)(H,25,26) |

InChI Key |

GMZCYCKIXQZORP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CNN=C2)C(=O)NC3=CC4=C(CCNCC4)C=C3 |

Synonyms |

MELK-T1 |

Origin of Product |

United States |

Preclinical Development and Molecular Design of Melk T1

Fragment-Based Drug Discovery Campaign for MELK-T1 Identification

This compound was identified through a fragment-based drug discovery (FBDD) approach. nih.govdrugdiscoverychemistry.com This strategy commenced with the screening of a fragment library to identify low-molecular-weight compounds that bind to the target protein, in this case, the MELK kinase domain. The initial screen successfully identified a low-affinity fragment with a 160 μM affinity for MELK. nih.gov A key to the success of this FBDD campaign was the availability of high-quality structural information, which was enabled by the development of soakable crystal forms of MELK suitable for high-throughput X-ray crystal structure determination. nih.gov

The optimization process from this initial fragment hit to the final compound, this compound, was highly efficient, requiring the synthesis of approximately 35 compounds in total. blogspot.com This structure-guided optimization allowed for a significant increase in ligand efficiency with molecular size, ultimately yielding a potent, dual-selective, and cell-penetrant chemical probe. nih.gov

Structural Considerations and Atypical Binding Mode of this compound to the Kinase Domain

The interaction of this compound with the MELK kinase domain is characterized by an atypical binding mode. nih.gov The initial fragment hit, a secondary amide, was observed to bind to the hinge region of the kinase in a rare trans conformation. nih.govnih.gov This feature distinguishes it from more common hinge binders. nih.gov

Crystallography revealed that the carbonyl oxygen of the fragment forms a single hydrogen bond with the hinge region. blogspot.com This unique starting point was well-positioned for fragment growing. blogspot.com The structure-based design involved adding a phenol moiety, which introduced both hydrogen bond donor and acceptor interactions, and subsequently replacing it with a pyrazole to improve potency. blogspot.com

The final compound, this compound, maintains this core interaction. The transamide carbonyl oxygen of this compound binds to the backbone NH of Cys89 in the hinge region of the MELK catalytic domain. nih.gov Furthermore, an intramolecular hydrogen bond between the ortho-methoxy group and the amide-NH group helps to keep the N-phenyl benzamide core in a planar conformation, which is crucial for its binding. nih.gov This atypical binding is a key contributor to the inhibitor's impressive selectivity. elifesciences.org

Potency and Selectivity Profiling of this compound

This compound is a potent inhibitor of the MELK kinase domain. nih.govprobechem.com In vitro enzymatic assays have determined its half-maximal inhibitory concentration (IC50) to be 37 nM. nih.govelifesciences.orgprobechem.com When tested against full-length EGFP–MELK immunoprecipitated from MCF-7 cells, this compound demonstrated an IC50 of 0.2 μM. nih.gov

A key attribute of this compound is its high selectivity. nih.gov Profiling against a panel of 235 kinases revealed that at a concentration of 1 µM, only 6 kinases were inhibited by more than 50%. blogspot.com Notably, this compound shows significant inhibitory activity against Flt3, with an IC50 of 18 nM. elifesciences.org Despite the high sequence identity (60%) between the kinase domains of MELK and AMPK, this compound does not significantly inhibit AMPK. blogspot.com This high selectivity is a direct result of its unique binding mode. elifesciences.org

When compared to other known MELK inhibitors, this compound demonstrates a favorable profile of potency and selectivity.

OTSSP167: While being a highly potent MELK inhibitor with an IC50 of 0.41 nM, OTSSP167 is known to be a promiscuous kinase inhibitor with numerous off-target effects. elifesciences.orgprobechem.comnih.gov Studies have shown it to be a "very broad multikinase inhibitor". nih.gov

NVS-MELK8a: This compound is a potent and selective MELK inhibitor with a reported IC50 of 2 nM. probechem.com It has been shown to have excellent selectivity in both enzyme- and cell-based assays. nih.gov

HTH-01-091: Developed to have improved selectivity over other inhibitors, HTH-01-091 has a biochemical IC50 of 10.5 nM against MELK, which is comparable to that of this compound. elifesciences.orgprobechem.com

The following table provides a comparative overview of the biochemical IC50 values of these MELK inhibitors.

| Inhibitor | MELK IC50 (nM) |

| This compound | 37 nih.govelifesciences.orgprobechem.com |

| OTSSP167 | 0.41 probechem.com |

| NVS-MELK8a | 2 probechem.com |

| HTH-01-091 | 10.5 elifesciences.orgprobechem.com |

Synthesis Strategies and Medicinal Chemistry Aspects

The development of this compound was a result of a structure-guided medicinal chemistry effort. nih.gov The synthesis campaign was remarkably efficient, with only about 35 compounds being prepared to progress from the initial low-affinity fragment to the final potent and selective inhibitor. blogspot.com

The synthesis strategy focused on iterative improvements based on the structural information obtained from X-ray crystallography of inhibitor-kinase complexes. nih.gov Key steps in the optimization included:

Growing the initial fragment by adding a phenol moiety to enhance potency. blogspot.com

Replacing the phenol with a pyrazole, which led to further improvements. blogspot.com

Expanding an aliphatic ring by one methylene to achieve a better fit within the protein's binding pocket. blogspot.com

This structure-based design approach not only increased the potency of the compounds but also impressively improved their ligand efficiency as they became larger. blogspot.com The development and synthesis of this compound were contributed to by a team of researchers including Joannes Linders, Lieven Meerpoel, and Christopher Johnson. nih.gov

Elucidation of Melk T1 S Mechanism of Action at the Cellular and Molecular Level

Dual Modality of MELK-T1: Catalytic Inhibition and Protein Degradation

The small-molecule compound this compound exhibits a distinctive dual mechanism of action against its target, the Maternal Embryonic Leucine Zipper Kinase (MELK). Beyond functioning as a potent, ATP-mimetic inhibitor of the MELK kinase domain, this compound also uniquely prompts the active degradation of the MELK protein. nih.govnih.gov This dual-action approach distinguishes it from other known MELK inhibitors, as it not only obstructs the enzyme's catalytic function but also eliminates the protein scaffold, thereby potentially abrogating both kinase-dependent and independent signaling roles. nih.gov This combined effect of inhibition and degradation provides a comprehensive approach to targeting MELK in cellular contexts where it is overexpressed. nih.govnih.gov

| Mechanism | Description | Reference |

| Catalytic Inhibition | This compound is a type I, ATP-mimetic inhibitor that binds to the kinase domain of MELK, blocking its enzymatic activity. | nih.gov |

| Protein Degradation | This compound binding triggers a rapid, controlled degradation of the entire MELK protein, reducing its total cellular levels. | nih.govnih.govportlandpress.com |

Treatment of cancer cells with this compound initiates a rapid and significant reduction in the endogenous levels of the MELK protein. nih.govresearchgate.net This effect is not a secondary consequence of cellular toxicity but an active mechanism targeting MELK for destruction. researchgate.net Studies in MCF-7 breast adenocarcinoma cells demonstrated a swift decrease in MELK protein levels within just four hours of exposure to the compound. researchgate.net This induced degradation is a key feature of this compound's activity, suggesting that its binding stabilizes a conformation of the MELK protein that is recognized by the cellular machinery for protein disposal. nih.gov

The degradation of the MELK protein initiated by this compound is critically dependent on the ubiquitin-proteasome system (UPS). nih.govportlandpress.com The UPS is a primary cellular pathway for the degradation of regulated or damaged proteins, which are first tagged with ubiquitin molecules and then recognized and degraded by the proteasome complex. To confirm this dependency, experiments were conducted where cells were pre-treated with a proteasome inhibitor, MG132, before the addition of this compound. researchgate.net The presence of MG132 completely abolished the reduction in MELK protein levels that would otherwise be caused by this compound, indicating that the proteasome's proteolytic activity is essential for the degradation process. researchgate.net This confirms that this compound directs the MELK protein into this specific degradation pathway.

While it is established that this compound-induced degradation relies on the ubiquitin-proteasome system, the specific E3 ubiquitin ligase responsible for marking MELK for destruction has not been definitively identified in published research. E3 ligases are the components of the UPS that provide substrate specificity by recognizing specific proteins to be ubiquitinated. researchgate.netnih.gov One hypothesis suggests that since MELK is a known client protein of the molecular chaperone Hsp90, this compound binding might alter this interaction, potentially exposing MELK to an Hsp90-associated E3 ligase. nih.gov Another possibility relates to the structure of MELK itself, which contains a ubiquitin-associated (UBA) domain. nih.gov It is postulated that this compound, by stabilizing the active, ATP-bound conformation of MELK, could trigger a conformational change that allows for recognition by an E3 ligase, possibly facilitated by the UBA domain, leading to its ubiquitination and subsequent degradation. nih.gov

Activation of DNA Damage Response (DDR) Pathways by this compound

The inhibition and degradation of MELK by this compound leads to significant cellular stress, particularly replication stress, characterized by the accumulation of stalled replication forks and the formation of DNA double-strand breaks. nih.govnih.govportlandpress.com This accumulation of DNA damage serves as a potent trigger for the activation of the cell's DNA Damage Response (DDR) pathways. nih.gov By removing MELK, which is believed to help cancer cells tolerate a higher level of replication stress, this compound effectively lowers the threshold for DNA damage tolerance, forcing the cells to confront their inherent genomic instability. nih.govnih.gov

The DDR pathway activated by this compound is primarily mediated by the Ataxia-Telangiectasia Mutated (ATM) kinase. nih.govnih.gov ATM is a critical sensor kinase that is activated principally by DNA double-strand breaks. abeomics.com Following treatment with this compound, a rapid and sustained activation of ATM is observed. nih.gov The activation of the ATM-mediated pathway is a direct consequence of the DNA damage incurred upon MELK inhibition and degradation. nih.govnih.gov This response is not limited to a single cell type, as it has been observed in both MCF-7 breast cancer cells and A549 lung adenocarcinoma cells. nih.gov

Once activated, ATM initiates a downstream phosphorylation cascade to orchestrate the cellular response to DNA damage. researchgate.net A key substrate of ATM is the effector kinase CHK2 (Checkpoint Kinase 2). nih.govnih.gov Research shows that following this compound treatment, the activation of ATM leads directly to the phosphorylation and activation of CHK2. nih.govnih.gov This activation occurs rapidly, with phosphorylated ATM and CHK2 detectable as early as 20 minutes after compound addition. nih.gov

Activated CHK2, in turn, propagates the signal, leading to the phosphorylation of critical downstream targets, including the tumor suppressor protein p53. nih.govnih.gov this compound treatment induces a strong and sustained phosphorylation of p53. nih.govnih.gov The activation of the ATM-CHK2-p53 signaling axis ultimately results in a replicative senescence phenotype, characterized by cell cycle arrest. nih.govportlandpress.com

Key Proteins in the this compound-Induced DDR Pathway

| Protein | Role in Pathway | Status After this compound Treatment | Reference |

| ATM | Apical sensor kinase | Phosphorylated / Activated | nih.govnih.govnih.gov |

| CHK2 | Effector kinase, downstream of ATM | Phosphorylated / Activated | nih.govnih.govnih.gov |

| p53 | Tumor suppressor, downstream of CHK2 | Phosphorylated / Activated | nih.govnih.govnih.gov |

Accumulation of γH2A.X Foci

Treatment of cancer cells with this compound leads to the accumulation of γH2A.X foci, which are established markers for DNA double-strand breaks (DSBs). researchgate.netnih.gov The phosphorylation of the histone variant H2AX at Ser-139, resulting in γH2AX, is one of the initial cellular responses to the presence of DSBs. nih.gov These foci play a crucial role in recruiting DNA repair proteins to the site of damage. nih.gov In studies involving MCF-7 breast adenocarcinoma cells, a short-term treatment with this compound resulted in an observable increase in DSBs, as visualized by the accumulation of these γH2A.X foci, particularly in cells synchronized in the S-phase. researchgate.net This accumulation indicates that the inhibition of MELK by this compound compromises the cell's ability to manage DNA damage that arises during replication. nih.gov

Induction of Stalled Replication Forks and Double-Strand Breaks

This compound induces the stalling of replication forks and the subsequent formation of double-strand breaks (DSBs) in proliferating cancer cells. nih.govnih.gov The inhibition or knockdown of MELK is associated with an increased number of asymmetrical replication forks, indicating a higher frequency of stalled forks. researchgate.net This replication stress is a key consequence of MELK inhibition. nih.gov Prolonged stalling of these replication forks can lead to their collapse and the generation of DSBs. nih.gov Treatment of MCF-7 cells with this compound has been shown to induce both the accumulation of stalled replication forks and DSBs, which ultimately contributes to a phenotype of replicative senescence. nih.govnih.gov This process is linked to the activation of the Ataxia Telangiectasia-Mutated (ATM) signaling pathway. nih.gov

| Experimental Observation | Consequence of this compound Treatment | Reference |

| Increased asymmetrical replication forks | Higher frequency of stalled replication forks | researchgate.net |

| Prolonged replication fork stalling | Fork collapse and formation of DNA double-strand breaks (DSBs) | nih.gov |

| Treatment of MCF-7 cells | Accumulation of stalled replication forks and DSBs | nih.govnih.gov |

Cell Cycle Perturbations Induced by this compound

Prolonged S-Phase and Delay in Cell Cycle Progression

The inhibition of MELK by this compound leads to a notable delay in the progression of cells through the S-phase of the cell cycle. nih.gov In synchronized MCF-7 cells treated with this compound, a significant reduction in the percentage of cells in the S-phase was observed, which corresponded with an increase in the G1 cell population. nih.gov This suggests that MELK is required for normal progression through the S-phase. nih.gov The delay is associated with the activation of the intra-S phase checkpoint, which is triggered by the DNA damage and replication stress caused by MELK inhibition. nih.gov Despite this delay, some cells are able to progress to the G2/M and subsequent G1 phases, suggesting the induced replication stress is relatively mild. nih.gov

Induction of Replicative Senescence Phenotype

A significant outcome of prolonged treatment with this compound is the induction of a replicative senescence phenotype in cancer cells. nih.govnih.gov This is characterized by a growth arrest and distinct morphological changes, such as an enlarged and flattened cell shape. nih.gov In MCF-7 cells, treatment with this compound resulted in stagnant growth and the appearance of these typical features of senescent cells. nih.gov The induction of senescence is the culmination of the cellular stress caused by this compound, including the accumulation of stalled replication forks and double-strand breaks. nih.govnih.gov This long-term cell cycle arrest is mediated by the activation of the ATM and p53 pathways, leading to increased expression of the cyclin-dependent kinase inhibitor p21. nih.gov

| Cellular Effect of this compound | Phenotypic Outcome | Reference |

| Prolonged treatment | Growth arrest and senescence | nih.gov |

| DNA damage and replication stress | Induction of replicative senescence phenotype | nih.govnih.gov |

| Activation of ATM-p53 pathway | Increased p21 expression and long-term arrest | nih.gov |

Cell Cycle Arrest in Specific Phases (e.g., G1, G2/M)

Inhibition of MELK, either through small molecules like this compound or by other methods, can induce cell cycle arrest at different phases, including G1, S, and G2/M. nih.govnih.govnih.govnih.gov The specific phase of arrest can depend on the cellular context. For instance, MELK silencing in bladder cancer cells has been shown to induce cell cycle arrest at the G1/S phase. nih.gov In glioblastoma cells, MELK deficiency can cause a G1/S phase cell cycle arrest. nih.gov In other contexts, such as with the MELK inhibitor OTSSP167 in glioblastoma, cell cycle arrest is induced at the G2/M phase. nih.gov This is often associated with the upregulation of cell cycle inhibitory proteins like p21 and the downregulation of G2/M phase-related proteins such as Cyclin B1 and Cdc2. nih.gov The depletion of CDC25A, a phosphatase, leads to an accumulation of phosphorylated CDK2–cyclin complexes, contributing to a cell-cycle arrest. nih.gov

Transcriptional and Gene Expression Modulation by this compound

The inhibition of MELK by this compound has a significant impact on gene expression, affecting pathways involved in the DNA damage response and cell cycle control. nih.gov In a gene expression profiling study of MCF-7 cells treated with this compound, hundreds of genes were found to be differentially regulated. nih.gov Notably, pathways related to the DNA damage response, cell-cycle control of chromosomal replication, and ATM signaling were among the most affected. nih.gov

A key transcriptional effect of this compound is the prolonged upregulation of p21 (cyclin-dependent kinase inhibitor 1), which is a critical mediator of cell cycle arrest. nih.govnih.gov Conversely, this compound treatment leads to the downregulation of target genes of the transcription factor FOXM1 (Forkhead Box M1). nih.govnih.gov FOXM1 itself was also observed to be downregulated. nih.gov FOXM1 is an oncogenic transcription factor that is dependent on MELK for its activity in some cancer types. nih.gov

| Gene/Pathway | Effect of this compound Treatment | Reference |

| p21 (CDKN1A) | Prolonged upregulation | nih.govnih.gov |

| FOXM1 target genes | Downregulation | nih.govnih.gov |

| FOXM1 | Downregulation | nih.gov |

| DNA Damage Response Pathways | Modulation of gene expression | nih.gov |

| Cell Cycle Control Pathways | Modulation of gene expression | nih.gov |

| ATM Signaling Pathway | Modulation of gene expression | nih.gov |

Global Gene Expression Profiling

Treatment of cancer cells with this compound instigates substantial alterations in the transcriptional landscape. In a study involving MCF-7 breast adenocarcinoma cells, a 48-hour treatment with 10 μM this compound resulted in the differential expression of a large number of genes, with 648 genes being downregulated and 607 genes upregulated by at least a 1.5-fold change. nih.gov Bioinformatic analysis of these changes revealed that the most significantly affected canonical pathways were those related to the DNA Damage Response (DDR), cell-cycle control of chromosomal replication, and ATM signaling. nih.gov This global view of gene expression highlights the profound impact of this compound on the fundamental cellular machinery governing cell proliferation and genomic integrity.

| Canonical Pathway | -log(p-value) | Overlap (%) |

|---|---|---|

| DNA Damage Response | - | - |

| Cell-Cycle Control of Chromosomal Replication | - | - |

| ATM Signalling | - | - |

Upregulation of Cyclin-Dependent Kinase Inhibitor 1 (p21)

A key consequence of MELK inhibition by this compound is the pronounced and prolonged upregulation of the cyclin-dependent kinase inhibitor 1, more commonly known as p21. nih.govnih.gov This protein is a critical regulator of cell cycle progression, and its induction is a central mechanism through which this compound exerts its anti-proliferative effects. The upregulation of p21 has been observed to occur through both p53-dependent and p53-independent pathways.

In cancer cells with functional p53, this compound treatment leads to a robust activation of the ATM-mediated DNA damage response pathway. nih.gov This activation results in the phosphorylation of checkpoint kinase 2 (CHK2) and subsequently, a strong phosphorylation of the tumor suppressor protein p53. nih.govnih.gov Activated p53 then acts as a transcription factor, directly promoting the expression of the CDKN1A gene, which encodes for p21. nih.govnih.gov This p53-dependent induction of p21 is a classic response to DNA damage and is a crucial step in halting the cell cycle to allow for repair.

Intriguingly, the induction of p21 by MELK inhibition is not solely reliant on the p53 pathway. In cancer cells harboring loss-of-function mutations in the TP53 gene, treatment with MELK inhibitors still results in the upregulation of p21. nih.govnih.gov Research has identified the Forkhead box O (FOXO) family of transcription factors, specifically FOXO1 and FOXO3, as key mediators of this p53-independent p21 induction. nih.govnih.gov MELK has been shown to phosphorylate FOXO1 and FOXO3. nih.govnih.gov Inhibition of MELK leads to an increase in the protein levels of FOXO1 and FOXO3, which in turn bind to the promoter region of the p21 gene and enhance its transcription. nih.govresearchgate.net Knockdown of either FOXO1 or FOXO3 has been demonstrated to abrogate the induction of p21 following MELK inhibition, with the knockdown of FOXO3 showing a more complete reversal of this effect. nih.gov

Downregulation of Forkhead Box M1 (FOXM1) Target Genes

Another significant consequence of this compound treatment is the downregulation of genes targeted by the transcription factor Forkhead Box M1 (FOXM1). nih.govnih.gov FOXM1 is a master regulator of mitotic progression and is often overexpressed in cancer, where it drives the expression of genes essential for cell cycle progression, DNA replication, and DNA damage responses. nih.govnih.gov MELK forms a protein complex with FOXM1, leading to the phosphorylation and activation of FOXM1 in a kinase-dependent manner. nih.govnih.gov By inhibiting MELK, this compound prevents the activation of FOXM1, thereby suppressing the transcription of its downstream target genes, which include key mitotic regulators. nih.govcreative-diagnostics.com This disruption of the MELK-FOXM1 signaling axis is a critical component of the anti-proliferative effects of this compound.

| Gene | Function |

|---|---|

| CDC25B | Cell cycle control |

| Aurora B | Mitosis, cytokinesis |

| Survivin | Inhibition of apoptosis, cell division |

Effects on DNA Damage Response and Cell Cycle Control Pathways

The inhibition of MELK by this compound has profound effects on the DNA damage response (DDR) and cell cycle control pathways. nih.gov Treatment with this compound induces an accumulation of stalled replication forks and double-strand breaks, leading to a state of replicative senescence. nih.govnih.gov This is correlated with a rapid and sustained activation of ataxia telangiectasia-mutated (ATM) and the phosphorylation of its downstream effector, checkpoint kinase 2 (CHK2). nih.govnih.gov The activation of the ATM-CHK2 pathway is a central component of the DDR, which in turn leads to the phosphorylation of p53 and the subsequent upregulation of p21, as previously described. nih.gov This cascade ultimately results in cell cycle arrest, providing a mechanism for the cell to cope with the induced DNA damage. nih.govmdpi.com By lowering the threshold for DNA damage tolerance, this compound sensitizes cancer cells to their intrinsic DNA damage and replication stress, leading to growth arrest. nih.govnih.gov

Biological Impact and Therapeutic Implications of Melk T1 in Cancer Models

Effects on Cancer Cell Proliferation and Viability

The inhibition of MELK by MELK-T1 has been investigated for its effects on various cancer cell characteristics, including proliferation, viability, colony formation, and cell invasion and migration.

In Vitro Studies in Various Cancer Cell Lines

This compound has demonstrated effects on proliferation and viability in specific cancer cell lines, primarily through its mechanism of inducing DNA damage and cell cycle arrest.

MCF-7 (Breast Adenocarcinoma) Treatment of MCF-7 breast adenocarcinoma cells with this compound led to the accumulation of stalled replication forks and double-strand breaks, culminating in a replicative senescence phenotype nih.govresearchgate.net. This effect was associated with a rapid and prolonged activation of ataxia telangiectasia-mutated (ATM) and phosphorylation of checkpoint kinase 2 (CHK2) nih.govresearchgate.net. Furthermore, this compound induced significant phosphorylation of p53, a sustained upregulation of p21 (cyclin-dependent kinase inhibitor 1), and a downregulation of Forkhead Box M1 (FOXM1) target genes nih.govresearchgate.netportlandpress.com. This compound also induced a delay in the progression of MCF-7 cells through the S-phase researchgate.net.

A549 (Lung Adenocarcinoma) The signaling cascade induced by this compound, involving the inhibition and degradation of MELK protein and the subsequent induction of an ATM-mediated DNA damage response (DDR) leading to cell-cycle arrest, was also observed in the lung adenocarcinoma cell line A549. This indicates that the cellular response to this compound is not confined to MCF-7 cells researchgate.net.

Basal-like Breast Cancer While this compound is recognized as a MELK inhibitor, studies evaluating its antiproliferative activity in basal-like breast cancer cell lines, such as MDA-MB-468, have indicated minor effects. Selective MELK inhibitors, including this compound, exhibited weak antiproliferative activities against both basal-like and luminal breast cancer cell lines in vitro elifesciences.org. Earlier research, however, suggested that the genetic ablation of MELK selectively impairs the proliferation of basal-like, but not luminal, breast cancer cells both in vitro and in vivo, leading to caspase-dependent cell death preceded by defective mitosis nih.gov.

Glioblastoma and Neuroblastoma Direct detailed research findings on the specific impact of this compound on the proliferation and viability of glioblastoma and neuroblastoma cell lines are not explicitly provided in the available search results. However, other MELK inhibitors, such as OTSSP167, have been shown to significantly inhibit cell proliferation of glioblastoma (GBM) and glioblastoma stem-like cells (GSCs) researchgate.netresearchgate.netfrontiersin.orgnih.gov and suppress the growth of neuroblastoma xenografts aacrjournals.org.

Impact on Colony Formation

This compound's role in inhibiting proliferation suggests an impact on colony formation. In MCF-7 cells, the induction of a replicative senescence phenotype by this compound implies a reduction in the ability of cells to form colonies nih.govresearchgate.net. While direct data for this compound on colony formation in all specified cancer types is not explicitly detailed, the broader context of MELK inhibition provides insights. For instance, MELK silencing, which this compound achieves through proteasomal degradation, has been associated with decreased colony formation in adrenocortical carcinoma cells oup.com. Conversely, some studies using genetic knockout of MELK or other MELK inhibitors (like HTH-01-091) in certain breast cancer cell lines (e.g., A375, Cal51, DLD1, MDA-MB-231) reported no significant impairment in clonogenicity or anchorage-independent growth elifesciences.orgnih.gov. However, for glioblastoma, the MELK inhibitor OTSSP167 significantly inhibited colony formation researchgate.netresearchgate.netfrontiersin.orgnih.gov.

Suppression of Cell Invasion and Migration

Specific data directly linking this compound to the suppression of cell invasion and migration in the provided cancer models is not explicitly available. However, studies on other MELK inhibitors, such as OTSSP167, have demonstrated significant inhibition of cell invasion and migration in glioblastoma (GBM) cells researchgate.netresearchgate.netfrontiersin.orgnih.gov.

Sensitization of Tumors to Conventional Therapies by this compound

A key therapeutic implication of this compound lies in its potential to sensitize cancer cells to existing conventional therapies by modulating DNA damage response pathways.

Enhanced Sensitivity to DNA-Damaging Agents

This compound has been shown to decrease DNA-damage tolerance (DDT) in proliferating cancer cells nih.govresearchgate.netnih.govportlandpress.com. By inhibiting both the catalytic activity and protein stability of MELK, this compound can sensitize tumors to DNA-damaging agents by lowering the DNA-damage threshold nih.govresearchgate.netnih.govportlandpress.com. In MCF-7 cells, this compound treatment induced the accumulation of stalled replication forks and double-strand breaks nih.govresearchgate.net. Furthermore, studies showed that both siRNA-mediated knockdown of MELK and short-term treatment with this compound increased double-strand breaks in S-phase synchronized MCF-7 cells researchgate.net. This effect is mediated by the induction of ATM activation and CHK2 phosphorylation nih.govresearchgate.net. The inhibition and depletion of MELK protein by this compound treatment can re-enable cancer cells to detect and respond to DNA damage nih.gov. Moreover, MELK inhibition (including by this compound) has been shown to induce p21 upregulation even in p53-mutated cancer cells, which is known to sensitize ovarian cancer cells to cisplatin, suggesting that MELK inhibitors in combination with DNA-damaging therapies could be effective, particularly for tumors harboring TP53 mutations oncotarget.com.

Increased Efficacy of Radiation Therapy

This compound's mechanism of action suggests its utility in enhancing the efficacy of radiation therapy. By lowering the DNA-damage threshold, targeting MELK with this compound can sensitize tumors to radiation therapy nih.govresearchgate.netnih.govportlandpress.com. This compound specifically can reduce the DNA damage tolerance threshold, thereby making tumors more susceptible to radiation therapy nih.gov. Research indicates that MELK expression is significantly correlated with radioresistance in breast cancer cell lines. Inhibition of MELK, through both genetic and pharmacological means, has been shown to induce radiation sensitivity in vitro and significantly delay tumor growth in vivo in various models aacrjournals.org. MELK has also been identified as a biomarker of radioresistance in breast cancer aacrjournals.org.

Challenges in Melk Target Validation and Future Research Directions for Melk T1

Controversies Regarding MELK Essentiality for Cancer Cell Proliferation

The role of MELK as an essential gene for cancer cell proliferation has been a central point of contention, leading to a re-evaluation of its therapeutic potential.

Early studies utilizing RNA interference (RNAi) to deplete MELK consistently demonstrated impaired proliferation in various cancer types, including triple-negative breast cancer (TNBC), with these growth defects being rescued by exogenous wild-type MELK expression nih.govnih.govresearchgate.net. Similarly, pharmacological inhibition of MELK with small molecules such as OTS167 (also known as OTSSP167) and NVS-MELK8a also showed anti-proliferative effects in cancer cells nih.govnih.govresearchgate.net. These collective results initially led to MELK being classified as essential for cancer proliferation nih.govnih.govresearchgate.net.

However, this perspective was challenged by studies employing CRISPR/Cas9-mediated genetic knockout of MELK, which began to emerge in 2017 nih.govnih.govresearchgate.netelifesciences.org. These genetic knockout studies reported that the proliferation of TNBC and other cancer cell lines was largely unaffected by the complete deletion of MELK nih.govnih.govresearchgate.netelifesciences.orgresearchgate.netnih.govbiorxiv.org. For instance, CRISPR/Cas9-mediated MELK deletion had no effect on the proliferation of TNBC cells in short-term growth assays nih.gov. Some studies demonstrated that MELK was dispensable for growth in 13 out of 13 tested cancer cell lines elifesciences.org. This stark contrast between RNAi/pharmacological inhibition and genetic knockout results has fueled the controversy surrounding MELK's true essentiality in cancer nih.govnih.govresearchgate.net. While some studies still presented contrasting results, indicating that MELK knockout could induce apoptosis and slow proliferation in specific contexts like chronic lymphocytic leukemia cells, the more thorough analyses of MELK deletion generally showed no growth phenotype nih.gov.

The table below summarizes the contrasting effects of different MELK perturbation methods on cancer cell proliferation:

| Method of MELK Perturbation | Effect on Cancer Cell Proliferation | Supporting Evidence |

| RNAi-mediated Depletion | Impairs proliferation | nih.govnih.govresearchgate.netresearchgate.net |

| Pharmacological Inhibition | Impairs proliferation | nih.govnih.govresearchgate.netresearchgate.net |

| CRISPR/Cas9 Genetic Knockout | No effect on proliferation (in many cell lines) | nih.govnih.govresearchgate.netelifesciences.orgresearchgate.netnih.govbiorxiv.org |

Addressing Off-Target Effects of Kinase Inhibitors in Target Validation Studies

The reliability of pharmacological inhibitors in target validation has been a significant concern, particularly with early MELK inhibitors. OTS167, a widely used MELK inhibitor in preclinical studies and clinical trials, has been definitively shown to exhibit poor selectivity, acting as a promiscuous kinase inhibitor with multiple off-target activities researchgate.netelifesciences.orgnih.govharvard.eduelifesciences.orgoncotarget.comresearchgate.net. Its anti-tumor activity may not solely stem from MELK inhibition elifesciences.orgnih.govelifesciences.orgresearchgate.net. For example, studies have shown that MELK-knockout cells remain sensitive to OTS167, indicating that the drug blocks cell division through an off-target mechanism elifesciences.orgoncotarget.compaasp.net. OTS167 has been reported to show off-target activity against Aurora B, BUB1, and Haspin kinases oncotarget.com.

To overcome these limitations, the development of more selective MELK inhibitors has been crucial for accurate target validation nih.govharvard.eduelifesciences.orgrefine.bio. MELK-T1, for instance, was developed through a fragment-based drug discovery campaign and exhibits impressive selectivity due to an atypical carbonyl hinge binder elifesciences.org. Profiling against a panel of 235 kinases showed that only MELK (IC50 = 37 nM) and Flt3 (IC50 = 18 nM) were significantly inhibited by this compound elifesciences.org. Another selective inhibitor, HTH-01-091, was developed to further clarify MELK's role nih.govharvard.eduelifesciences.orgelifesciences.org. Combining these highly selective inhibitors with genetic tools like CRISPR/Cas9 allows researchers to perform "epistasis" experiments, where the effects of drug treatment are compared in wild-type and MELK-knockout cells, thereby distinguishing on-target effects from off-target activities biorxiv.orgelifesciences.org.

Development of Next-Generation this compound Analogs or Derivatives

The insights gained from the challenges in target validation have spurred the development of next-generation MELK inhibitors. The goal is to create compounds with enhanced potency, improved selectivity, and favorable pharmacokinetic properties. This compound itself represents a step forward due to its unique binding characteristics and improved selectivity elifesciences.org. Ongoing research focuses on designing new chemical scaffolds for MELK inhibitors, including Type II inhibitors that bind to the "DFG-out" inactive conformation of MELK, offering different selectivity profiles researchgate.net. The structural characterization of MELK's binding site is guiding these efforts, providing a framework for optimizing future inhibitors researchgate.net. The development of such analogs and derivatives aims to overcome the limitations of earlier compounds and provide more reliable tools for both research and potential clinical applications nih.govresearchgate.net.

Exploration of Combination Therapy Strategies Involving this compound

Given the complex nature of cancer and the potential for compensatory pathways, exploring combination therapy strategies involving this compound or other MELK inhibitors is a promising future direction nih.govpatsnap.com. MELK inhibition has been shown to increase sensitivity to radiation and chemotherapy in preclinical adult cancer models, suggesting that combination treatments may be effective strategies nih.gov. For example, MELK inhibitors have been explored for their potential to enhance the induction of apoptosis when combined with DNA-damaging agents patsnap.com.

Research has demonstrated synergistic responses in neuroblastoma cells treated with OTS167 (a MELK inhibitor) and CPT (chemotherapy) or radiation nih.gov. In atypical teratoid/rhabdoid tumors (AT/RT), a strong antitumor synergy was observed between the MELK inhibitor OTS167 and the MEK inhibitor trametinib (B1684009) oup.com. Furthermore, MELK inhibition has shown synergy with 4OH-tamoxifen in ERα-positive breast cancer cells (MCF-7), suggesting a potential therapeutic avenue for specific breast cancer subtypes biorxiv.org. This approach aims to achieve more robust and durable anti-tumor effects, potentially by targeting multiple pathways or overcoming resistance mechanisms patsnap.comresearchgate.net.

Identification and Validation of Clinical Biomarkers for this compound Efficacy

A crucial step for the successful clinical translation of this compound, or any MELK inhibitor, is the identification and validation of reliable clinical biomarkers to predict patient response and stratify patient populations guidetoimmunopharmacology.orgelifesciences.orgidrblab.net. While MELK overexpression has been correlated with poor prognosis in various cancers, including glioblastoma and breast cancer, and often with increased tumor mitotic activity, this correlation alone is not sufficient for precise patient selection mdpi.combiorxiv.orgelifesciences.orgresearchgate.net.

The discrepancies observed in MELK's essentiality highlight the need for biomarkers that can distinguish between MELK-dependent and MELK-independent tumors, or identify conditions under which MELK becomes essential. Future research needs to focus on identifying specific molecular signatures or pathway activations that indicate sensitivity to MELK inhibition. This could involve investigating the expression levels of MELK's downstream effectors, the status of compensatory pathways, or other genetic or proteomic markers that predict a favorable response to this compound treatment nih.govmdpi.com. Such biomarkers would enable a more personalized approach to cancer therapy, ensuring that this compound is administered to patients most likely to benefit.

Further Investigation of this compound's Underlying Molecular Mechanisms in Diverse Cancer Contexts

Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine protein kinase, is frequently overexpressed in numerous cancer types and exhibits oncogenic properties, primarily by impairing critical cell-cycle checkpoints and mitigating replication stress. nih.govresearchgate.netnih.govkuleuven.be this compound, a novel and selective small-molecule inhibitor, has been instrumental in elucidating the biological functions of MELK. nih.govresearchgate.netnih.govkuleuven.be Distinct from other MELK inhibitors, this compound exerts a unique dual mechanism of action: it not only inhibits the catalytic activity of MELK but also strikingly triggers a rapid and proteasome-dependent degradation of the MELK protein itself. nih.govresearchgate.netnih.govkuleuven.beresearchgate.net This proteasomal degradation effect on MELK protein stability is a key feature distinguishing this compound's mechanism. nih.gov

Detailed Research Findings on Molecular Mechanisms

The inhibition and subsequent degradation of MELK protein by this compound initiate a cascade of molecular events critical for cancer cell proliferation and survival. A primary consequence of this compound treatment is the activation of an ATM (ataxia telangiectasia-mutated)-mediated DNA Damage Response (DDR). nih.govresearchgate.netnih.govkuleuven.be This activation is characterized by the consecutive phosphorylation of key proteins including ATM, CHK2 (checkpoint kinase 2), and p53, alongside the upregulation of p21 (cyclin-dependent kinase inhibitor 1). nih.govresearchgate.netnih.govkuleuven.beoncotarget.com Furthermore, this compound induces an accumulation of γH2A.X foci during the S-phase, indicative of DNA double-strand breaks and increased replication stress. nih.govresearchgate.netnih.govkuleuven.be This leads to a higher incidence of stalled replication forks and a prolonged S-phase, ultimately culminating in a replicative senescence phenotype. nih.govresearchgate.netnih.govkuleuven.be

Beyond its effects on DNA integrity and cell cycle progression, this compound also impacts the Forkhead Box M1 (FOXM1) pathway. Treatment with this compound results in the downregulation of FOXM1 and its corresponding target genes. researchgate.netnih.govkuleuven.be This long-term suppression of both MELK and FOXM1 is hypothesized to be a prerequisite for the observed irreversible senescence phenotype following prolonged exposure to this compound. researchgate.net Interestingly, while p53 activation is a significant part of the DDR induced by this compound, studies have also suggested that MELK inhibition can lead to p21 upregulation even in cancer cell lines with mutated p53, pointing towards a potential p53-independent mechanism for p21 induction. oncotarget.com This highlights the complex interplay of pathways influenced by MELK.

The table below summarizes the key molecular mechanisms and effects induced by this compound.

Table 1: Molecular Mechanisms and Cellular Effects of this compound

| Molecular Target/Pathway | Effect of this compound | Observed Outcome/Phenotype | Relevant Cell Lines |

| MELK Protein | Catalytic Inhibition, Proteasome-dependent Degradation | Loss of MELK function | MCF-7, A549 nih.govresearchgate.netnih.govkuleuven.be |

| DNA Damage Response (DDR) | Activation of ATM-mediated DDR | Phosphorylation of ATM, CHK2, p53; Upregulation of p21 | MCF-7, A549 nih.govresearchgate.netnih.govkuleuven.beoncotarget.com |

| Replication Stress | Induction of stalled replication forks, accumulation of γH2A.X foci | Prolonged S-phase, DNA double-strand breaks | MCF-7 nih.govresearchgate.netnih.govkuleuven.be |

| Cell Cycle Progression | S-phase delay, G1 cell population increase | Replicative senescence, proliferation arrest | MCF-7, U87 researchgate.netnih.govkuleuven.beplos.orgresearchgate.net |

| FOXM1 Pathway | Downregulation of FOXM1 and its target genes | Contributes to irreversible senescence | MCF-7 researchgate.netnih.govkuleuven.be |

Impact in Diverse Cancer Contexts

The molecular insights derived from this compound studies have been observed across several cancer contexts, underscoring its potential broad applicability. In MCF-7 breast adenocarcinoma cells , this compound consistently induces stalled replication forks, double-strand breaks, and the subsequent replicative senescence phenotype. nih.govresearchgate.netnih.govkuleuven.be This is accompanied by rapid and sustained ATM activation, CHK2 phosphorylation, strong p53 phosphorylation, and prolonged p21 upregulation. researchgate.netnih.govkuleuven.be

Crucially, the ATM-mediated DDR response triggered by this compound is not confined to breast cancer cells; it has also been observed in the A549 lung adenocarcinoma cell line , indicating a conserved mechanism across different cancer types. nih.govresearchgate.net Furthermore, studies involving siRNA-mediated MELK knockdown, which mimics the functional effect of this compound, have demonstrated proliferation arrest in U87 glioblastoma cells . researchgate.netresearchgate.net

While MELK is overexpressed in many cancers and has been considered a promising therapeutic target, there is ongoing discussion regarding its universal dependency across all cancer types. researchgate.netnih.govelifesciences.orgbiorxiv.org However, the consistent antiproliferative effects observed with small-molecule inhibitors like this compound, particularly its unique ability to induce MELK degradation, suggest a distinct and potent mechanism of action. nih.govresearchgate.netnih.gov The data indicate that by lowering the DNA-damage tolerance threshold, targeting MELK with compounds like this compound could sensitize various tumors to existing DNA-damaging agents or radiation therapy, presenting a promising avenue for combination therapies. researchgate.netnih.gov

The table below provides an overview of this compound's effects in different cancer cell lines.

Table 2: Observed Effects of this compound in Diverse Cancer Cell Lines

| Cancer Type | Cell Line | Key Observed Effects | Citation |

| Breast Adenocarcinoma | MCF-7 | DNA damage (stalled replication forks, double-strand breaks), ATM-mediated DDR activation, S-phase delay, G1 arrest, replicative senescence, FOXM1 downregulation | nih.govresearchgate.netnih.govkuleuven.beplos.orgresearchgate.net |

| Lung Adenocarcinoma | A549 | ATM-mediated DDR activation, proliferation arrest | nih.govresearchgate.net |

| Glioblastoma | U87 (MELK knockdown) | Proliferation arrest, S-phase delay | researchgate.netresearchgate.net |

Future Research Directions

Further investigation into this compound's underlying molecular mechanisms in diverse cancer contexts should focus on thoroughly characterizing its efficacy and mechanistic nuances across a broader spectrum of cancer types. Understanding the specific factors that determine sensitivity or resistance to this compound, including the role of p53 status and other genetic alterations, will be crucial. Research should also explore the potential for this compound in combination therapies, particularly with DNA-damaging agents, to leverage its ability to decrease DNA-damage tolerance. Elucidating the precise regulatory loops and downstream effectors beyond FOXM1 that contribute to the irreversible senescence phenotype will further refine therapeutic strategies.

Q & A

Q. How to address conflicting results between this compound's in vitro potency and in vivo efficacy?

- Methodological Answer: Investigate tumor microenvironment factors (e.g., hypoxia) using 3D spheroid models. Perform ex vivo pharmacodynamic assays (e.g., phospho-MELK staining) from treated tumors. Compare drug penetration via LC-MS/MS quantification of intratumoral this compound levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.